Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- is a chemical compound that features a unique bicyclo[1.1.1]pentane framework. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound’s distinct structure allows it to serve as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Preparation Methods
The synthesis of methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- typically involves the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for this are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of a bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellanes.
Chemical Reactions Analysis
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Scientific Research Applications
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- involves its ability to add three-dimensional character and saturation to compounds. This increases the fraction of sp3-hybridized carbon atoms, making the compound more developable and correlating positively with clinical success . The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in drug discovery .
Comparison with Similar Compounds
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- is unique compared to other similar compounds due to its rigid bicyclo[1.1.1]pentane framework. Similar compounds include:
Cubanes: Known for their cubic structure.
Higher Bicycloalkanes: These compounds have larger bicyclic frameworks.
Phenyl(3-phenylbicyclo[2.2.1]hept-2-yl)methanone: This compound features a different bicyclic structure.
Properties
CAS No. |
60584-89-6 |
---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
phenyl-(2-phenyl-2-bicyclo[1.1.1]pentanyl)methanone |
InChI |
InChI=1S/C18H16O/c19-17(13-7-3-1-4-8-13)18(15-11-16(18)12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
CRXUVMMHPPZLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.